

# Application Notes for Analyzing Las17 Protein-Protein Interactions

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: LAS17  
Cat. No.: B10831071

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

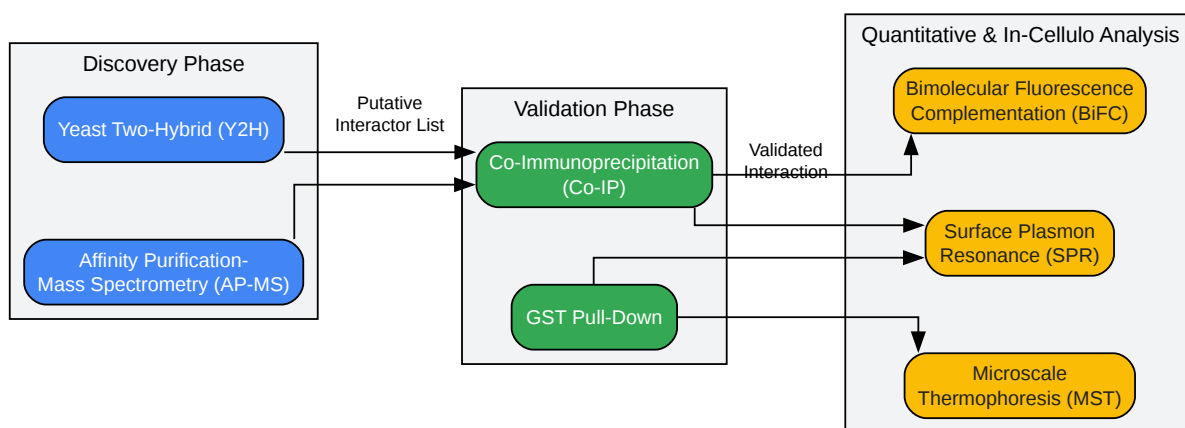
## Introduction

**Las17**, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a critical regulator of actin dynamics. It plays a pivotal role in processes such as endocytosis and cytoskeletal organization by acting as a scaffold protein that integrates upstream signals to activate the Arp2/3 complex, a key nucleator of branched actin filaments.[1][2] Understanding the intricate network of protein-protein interactions (PPIs) centered around **Las17** is fundamental to elucidating the molecular mechanisms of these cellular processes and identifying potential therapeutic targets.

These application notes provide a comprehensive overview of established and quantitative methods to discover, validate, and characterize **Las17** PPIs. Detailed protocols for key techniques are provided, alongside structured data tables and visual diagrams to facilitate experimental design and data interpretation.

## Section 1: General Workflow for Analyzing Las17 Interactions

A typical research pipeline for investigating **Las17** PPIs involves a multi-step approach, beginning with broad screening methods to identify potential interactors, followed by rigorous validation experiments, and culminating in quantitative biophysical analysis to determine binding affinities and kinetics.



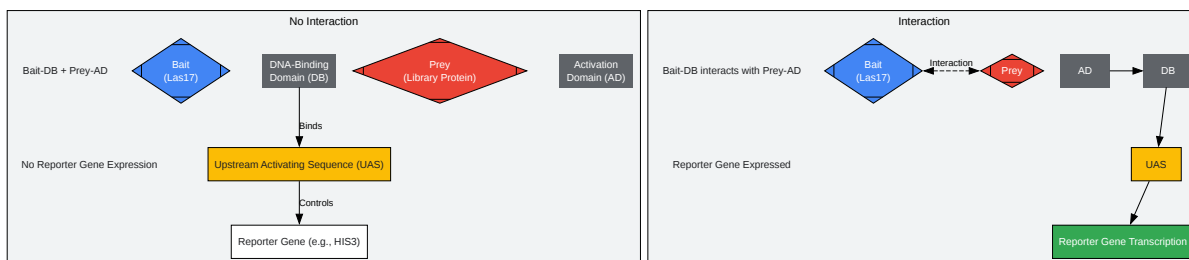
[Click to download full resolution via product page](#)

Caption: General workflow for identifying and characterizing **Las17** protein-protein interactions.

## Section 2: Discovery of Novel **Las17** Interactors

### Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method for screening large libraries of proteins for interaction with a specific "bait" protein, such as **Las17**. The principle relies on the reconstitution of a functional transcription factor.



[Click to download full resolution via product page](#)

Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein interactions.

#### Protocol: Yeast Two-Hybrid (Y2H) Liquid Screening

- Bait Plasmid Construction: Clone the full-length or a specific domain of **Las17** into a "bait" vector (e.g., containing a LexA DNA-binding domain).
- Bait Characterization: Transform the bait plasmid into a suitable yeast reporter strain. Test for self-activation of the reporter genes (e.g., HIS3, lacZ) on appropriate selective media. A suitable bait should not activate transcription on its own.[3]
- Library Screening: Transform a yeast strain of the opposite mating type with a "prey" cDNA library (fused to a transcription activation domain, e.g., B42 or GAL4-AD).[4]
- Mating: Mate the bait-containing yeast strain with the pre-transformed prey library strain in liquid YPD medium.

- Selection: Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine, leucine) and containing inhibitors like 3-aminotriazole (3-AT) to select for interacting partners.
- Prey Plasmid Rescue and Identification: Isolate the prey plasmids from positive colonies. Sequence the cDNA insert to identify the potential **Las17**-interacting protein.

## Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a proteomic approach used to identify interaction partners of a protein of interest from a complex cellular mixture. This method involves tagging **Las17**, purifying it along with its binding partners, and identifying the co-purified proteins using mass spectrometry.

Protocol: AP-MS for **Las17** Interactors

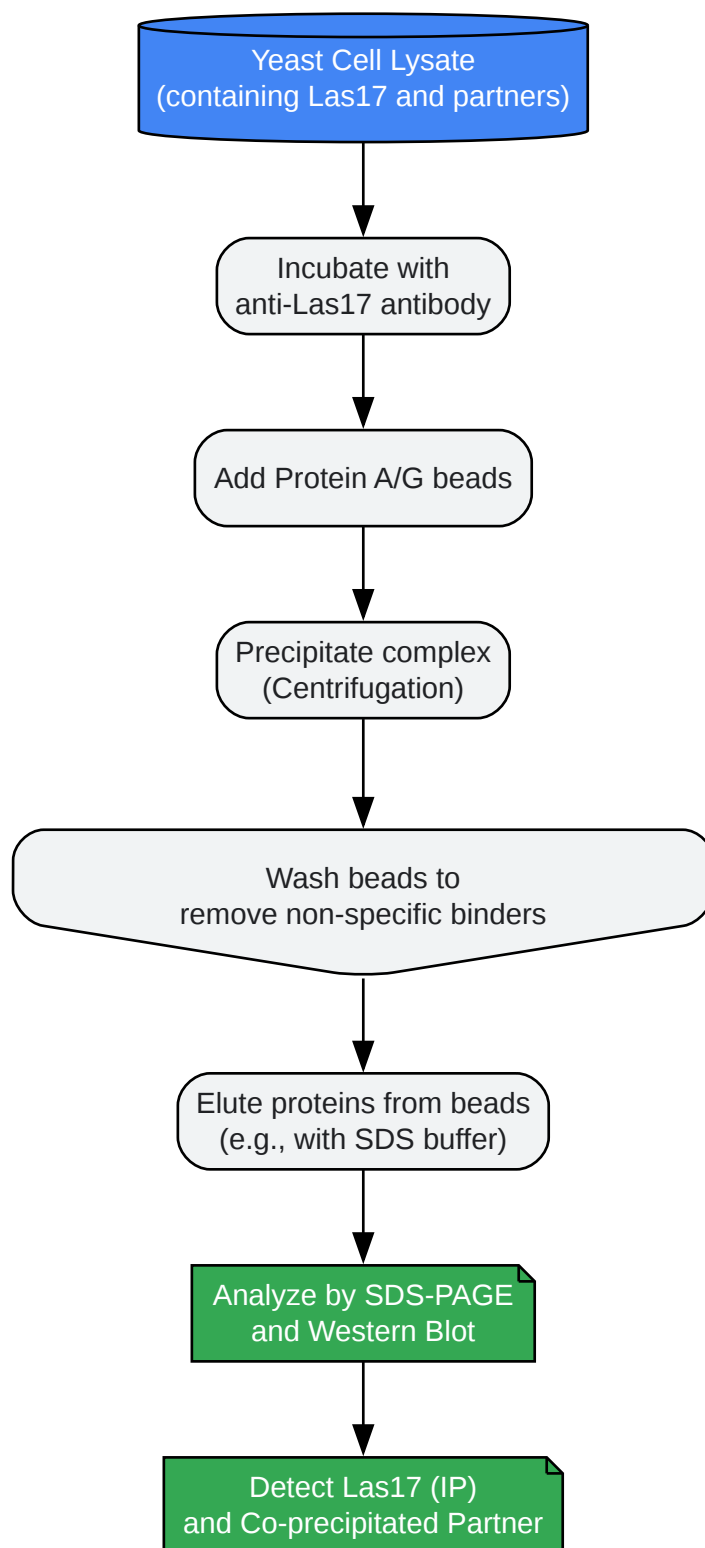
- Strain Generation: Generate a yeast strain where the endogenous **LAS17** gene is tagged with an affinity tag (e.g., FLAG, HA, TAP-tag). Include an untagged wild-type strain as a negative control.
- Cell Culture and Lysis: Grow a large-scale culture of the tagged and control strains. Harvest cells and perform cryogenic lysis using a freezer/mill or bead beater in a suitable lysis buffer (e.g., containing non-ionic detergent and protease/phosphatase inhibitors).
- Affinity Purification:
  - Clarify the cell lysate by high-speed centrifugation.
  - Incubate the soluble lysate with affinity beads (e.g., anti-FLAG M2 magnetic beads) to capture the tagged **Las17** and its associated proteins.
  - Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elution: Elute the protein complexes from the beads. For FLAG-tags, this is often done using a competitive FLAG peptide. For TAP-tags, a two-step purification and elution process is used.
- Sample Preparation for MS:

- Precipitate the eluted proteins (e.g., with TCA) or perform an in-solution or on-bead digest.
- Digest the proteins into peptides using trypsin.
- Desalt the peptides using a C18 column (e.g., ZipTip).
- LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the identified proteins from the **Las17**-tagged sample against the untagged control to distinguish bona fide interactors from background contaminants.

## Section 3: Validation of Putative Interactions

### Co-Immunoprecipitation (Co-IP)

Co-IP is a cornerstone technique for validating PPIs in a cellular context. It involves precipitating a target protein (**Las17**) from a cell lysate and then using Western blotting to detect whether a putative interaction partner is co-precipitated.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

## Protocol: Co-Immunoprecipitation from Yeast

- Lysate Preparation:
  - Grow yeast cells expressing tagged (e.g., HA, Myc, GFP) or endogenous **Las17** and the putative partner to mid-log phase ( $OD_{600} \approx 1.0-2.0$ ).
  - Harvest cells and wash with TBS. Flash-freeze cell pellets.
  - Resuspend frozen pellets in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
  - Lyse cells using glass beads and a bead beater, pulsing for 45 seconds followed by 5 minutes on ice, repeated twice.
  - Clarify the lysate by centrifugation at  $\sim 20,000 \times g$  for 5 minutes at  $4^{\circ}\text{C}$ .
- Lysate Normalization: Determine the protein concentration of each lysate using a Bradford or BCA assay. Adjust all samples to the same concentration with lysis buffer.
- Immunoprecipitation:
  - Incubate the normalized lysate (e.g., 1-2 mg total protein) with an antibody specific to **Las17** (or its tag) for 2-4 hours at  $4^{\circ}\text{C}$  with gentle rotation.
  - Add Protein A or Protein G-conjugated beads (e.g., Sepharose or magnetic) and incubate for another 1-2 hours.
- Washing and Elution:
  - Pellet the beads by gentle centrifugation ( $500 \times g$ ).
  - Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer, may have lower detergent concentration).
  - After the final wash, carefully remove all supernatant.

- Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and heating at 65-95°C for 5-10 minutes.
- Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against **Las17** and the putative interacting protein.

## GST Pull-Down Assay

This is an in vitro technique used to confirm a direct physical interaction between two proteins. A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), immobilized on glutathione-conjugated beads, and then used to "pull down" an interacting "prey" protein from a lysate or a purified solution.

Protocol: GST Pull-Down Assay

- Bait Protein Expression and Purification:
  - Clone the coding sequence of **Las17** into a GST-fusion expression vector (e.g., pGEX).
  - Transform the construct into E. coli (e.g., BL21 strain) and induce protein expression with IPTG.
  - Lyse the bacteria and purify the GST-**Las17** fusion protein using glutathione-agarose beads. Elute the protein or proceed with the bait immobilized on the beads.
- Prey Protein Preparation: The prey protein can be a purified recombinant protein or present within a total cell lysate (e.g., from yeast or a cell line expressing the prey).
- Binding Reaction:
  - Incubate the immobilized GST-**Las17** (bait) with the prey protein source for 1-4 hours at 4°C.
  - Include a negative control using GST alone immobilized on beads to check for non-specific binding to the GST tag or the beads.
- Washing and Elution:

- Wash the beads several times with a suitable wash buffer to remove unbound proteins.
- Elute the GST-**Las17** and any bound prey protein, typically using a buffer containing reduced glutathione.
- Analysis: Analyze the eluted samples by SDS-PAGE and Coomassie staining (if using purified prey) or Western blotting (if using cell lysate). A band corresponding to the prey protein in the GST-**Las17** lane, but not in the GST-only control lane, indicates a direct interaction.

## Section 4: Quantitative Analysis of Las17 Interactions

Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) provide quantitative data on binding kinetics and affinity, such as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

Protocol Outline: Surface Plasmon Resonance (SPR)

- Chip Preparation: Covalently immobilize purified **Las17** (the "ligand") onto the surface of a sensor chip. A reference flow cell should be prepared to subtract non-specific binding and bulk refractive index changes.
- Analyte Injection: Flow a series of concentrations of the purified interacting partner (the "analyte") across the chip surface.
- Data Acquisition: The SPR instrument measures the change in resonance units (RU) over time as the analyte binds to and dissociates from the immobilized **Las17**. This generates a sensorgram.
- Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).

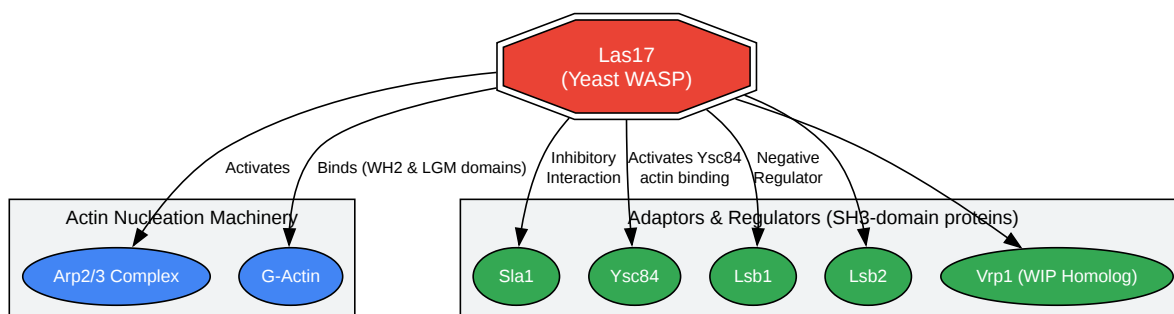
Protocol Outline: Microscale Thermophoresis (MST)

- Labeling: One binding partner (e.g., **Las17**) is fluorescently labeled (either via a fluorescent tag like GFP or a chemical dye).
- Sample Preparation: Prepare a serial dilution of the unlabeled binding partner (the "ligand"). Mix each dilution with a constant concentration of the fluorescently labeled protein.
- Measurement: Load the samples into capillaries. The MST instrument uses an infrared laser to create a precise temperature gradient in the capillary and measures the movement of the fluorescent molecules (thermophoresis).
- Data Analysis: The change in thermophoretic movement upon binding is plotted against the ligand concentration. This binding curve is then fitted to an appropriate equation to determine the  $K_d$ .

## Section 5: Summary of Las17 Interactors and Binding Data

**Las17** acts as a hub, interacting with numerous proteins to regulate actin polymerization. Key interactors include actin itself, the Arp2/3 complex it activates, and various adaptor and regulatory proteins containing SH3 domains.

### Las17 Interaction Hub



[Click to download full resolution via product page](#)

Caption: Key protein interaction partners of the **Las17/WASP** signaling hub in yeast.

## Quantitative Binding Data for Las17 Interactions

The following table summarizes known dissociation constants (Kd) for **Las17** and its direct binding partners. This quantitative data is crucial for building accurate models of the endocytic machinery and for designing inhibitors that target specific interaction interfaces.

Interacting Partner	Las17 Domain/Fragm ent	Technique	Dissociation Constant (Kd)	Reference
G-Actin	WH2 motif	Fluorescence Polarization	0.14 ± 0.01 μM	
G-Actin	LGM (P8-12 fragment)	Fluorescence Polarization	0.30 ± 0.03 μM	
G-Actin	300-422 fragment	Microscale Thermophoresis	24 nM	
Arp2/3 Complex	Dimerized Las17 (281–633)	Supernatant Depletion Assay	0.16 μM	
Actin Filaments	Proline-Rich Domain (PRD)	Cosedimentation Assay	~20 μM	

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Reddit - The heart of the internet \[reddit.com\]](#)
- 2. [Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by Las17/WASP | PLOS One \[journals.plos.org\]](#)

- [3. youtube.com \[youtube.com\]](#)
- [4. Frontiers | Steps of actin filament branch formation by Arp2/3 complex investigated with coarse-grained molecular dynamics \[frontiersin.org\]](#)
- To cite this document: BenchChem. [Application Notes for Analyzing Las17 Protein-Protein Interactions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831071/docs#application-notes-for-analyzing-las17-protein-protein-interactions\]](https://www.benchchem.com/product/b10831071/docs#application-notes-for-analyzing-las17-protein-protein-interactions)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

